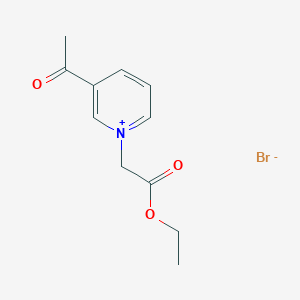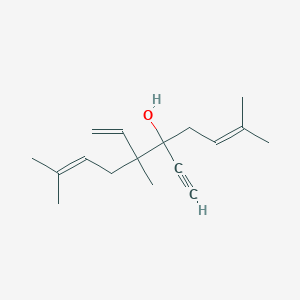
6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol is an organic compound characterized by its unique structure, which includes both ethenyl and ethynyl groups along with multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol typically involves multiple steps, including the formation of carbon-carbon bonds through reactions such as alkylation, alkenylation, and alkynylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and distillation, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on its binding affinity and specificity to these targets are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-one
- 6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-amine
Uniqueness
6-Ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
90316-04-4 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
6-ethenyl-5-ethynyl-2,6,9-trimethyldeca-2,8-dien-5-ol |
InChI |
InChI=1S/C17H26O/c1-8-16(7,12-10-14(3)4)17(18,9-2)13-11-15(5)6/h2,8,10-11,18H,1,12-13H2,3-7H3 |
InChI Key |
GWJAUSRIBGUIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C)(C=C)C(CC=C(C)C)(C#C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


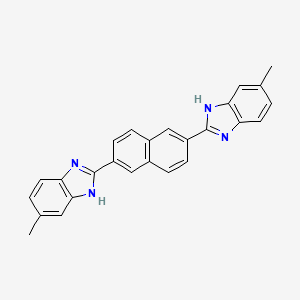
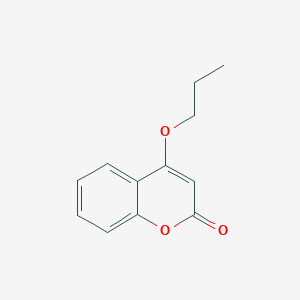
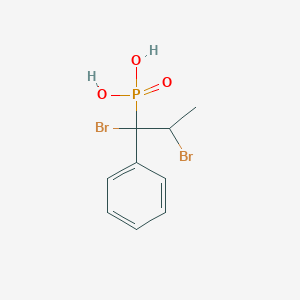
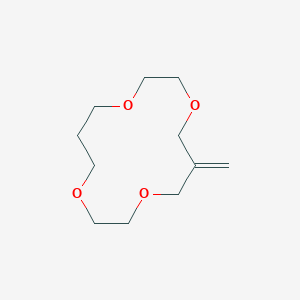

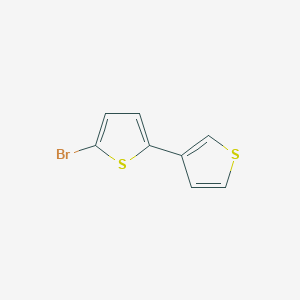
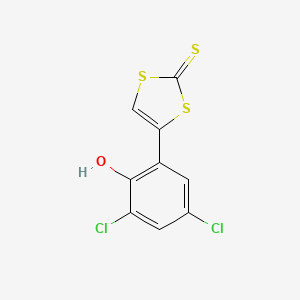
![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
![1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane](/img/structure/B14353739.png)
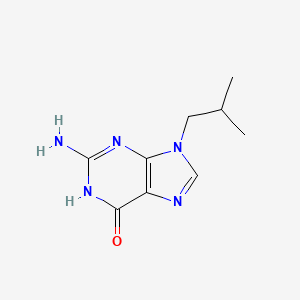
![{2,2-Bis[tert-butyl(chloro)boranyl]-1-phenylethenyl}(trimethyl)silane](/img/structure/B14353750.png)
